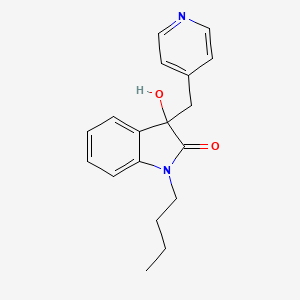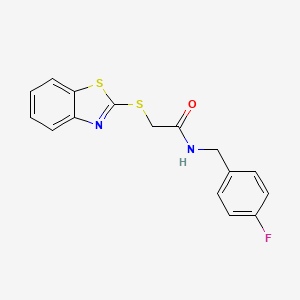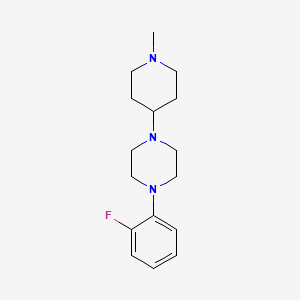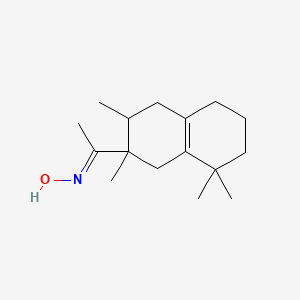
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHPI is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities.
作用机制
The mechanism of action of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can interact with various biological targets such as DNA, RNA, and proteins. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can induce DNA damage and inhibit DNA repair, which can lead to cell death. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and immune response. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The limitations include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.
未来方向
There are several future directions for research on 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity and pharmacokinetic properties.
合成方法
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and butylamine, followed by cyclization and oxidation to yield 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
属性
IUPAC Name |
1-butyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-12-20-16-7-5-4-6-15(16)18(22,17(20)21)13-14-8-10-19-11-9-14/h4-11,22H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVVJGOQRSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)